molecular formula C7H5NS B153571 Thieno[2,3-c]pyridine CAS No. 272-12-8

Thieno[2,3-c]pyridine

Cat. No.: B153571
CAS No.: 272-12-8
M. Wt: 135.19 g/mol
InChI Key: GDQBPBMIAFIRIU-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine is a bicyclic heteroaromatic compound that combines a thiophene ring fused to a pyridine ringThe presence of both sulfur and nitrogen atoms in the ring system allows for diverse chemical reactivity and biological interactions .

Mechanism of Action

Target of Action

Thieno[2,3-c]pyridine derivatives have been identified as inhibitors of several targets. One of the primary targets is the G protein-coupled receptor kinase 2 (GRK2) . Another significant target is the P2Y purinoceptor 12 , a G-protein coupled receptor for ADP, which plays a crucial role in platelet aggregation .

Mode of Action

This compound derivatives, such as RX-111, function as small molecule inhibitors of protein interaction with glycosaminoglycans (SMIGs) . They bind directly to heparin, a type of glycosaminoglycan . This binding inhibits leukocyte rolling on endothelial cells under shear flow, a critical step in the inflammatory response .

Biochemical Pathways

The inhibition of protein interaction with glycosaminoglycans by this compound derivatives affects several biochemical pathways. It impacts the inflammatory pathways involved in autoimmune diseases, ulcerative colitis, rheumatoid arthritis, and multiple sclerosis .

Result of Action

The result of this compound action is a reduction in inflammation in various disease models. For instance, RX-111 has shown efficacy in reducing inflammation in the mouse model of delayed-type hypersensitivity (DTH), TNBS-induced colitis, and the rat model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE) .

Action Environment

The action of this compound derivatives can be influenced by various environmental factors. For instance, the presence of heparin, a type of glycosaminoglycan, is necessary for RX-111 to exert its anti-inflammatory effects

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[2,3-c]pyridine can be synthesized through various methods. One common approach involves the cyclization of 2-aminothiophenes with α,β-unsaturated carbonyl compounds under acidic conditions. Another method includes the reaction of thiophene-2-carboxylic acid derivatives with ammonia or primary amines, followed by cyclization .

Industrial Production Methods: Industrial production of this compound often involves the use of high-temperature and high-pressure conditions to ensure efficient cyclization. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thieno[2,3-c]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Thieno[3,2-b]pyridine
  • Thieno[3,4-b]pyridine
  • Pyridine

Comparison: Thieno[2,3-c]pyridine is unique due to its specific fusion pattern of the thiophene and pyridine rings, which imparts distinct electronic properties and reactivity. Compared to thieno[3,2-b]pyridine and thieno[3,4-b]pyridine, this compound exhibits different biological activities and chemical reactivity due to the position of the sulfur and nitrogen atoms in the ring system .

Properties

IUPAC Name

thieno[2,3-c]pyridine
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InChI

InChI=1S/C7H5NS/c1-3-8-5-7-6(1)2-4-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQBPBMIAFIRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60181662
Record name Thieno(2,3-c)pyridine
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Molecular Weight

135.19 g/mol
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CAS No.

272-12-8
Record name Thieno[2,3-c]pyridine
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Record name Thieno(2,3-c)pyridine
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Record name Thieno[2,3-c]pyridine
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Record name thieno[2,3-c]pyridine
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Synthesis routes and methods I

Procedure details

N-(2,2-Dimethoxyethyl)-4-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide (7 g, 19 mmol) was dissolved in dioxane (10 mL) and treated with concentrated HCl (10 mL). The mixture for heated to reflux for 12 h. The mixture was allowed to cool down to room temperature, diluted with water (20 mL) and brought to pH 7 with 2 N sodium hydroxide. The mixture was then extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium bicarbonate, water and brine. The organic layer was dried with sodium sulfate, concentrated and purified by flash chromatography using a gradient of 10 to 60% ethyl acetate in hexanes to obtain a tan solid. Yield=1 g. MS (M+H)+ 136.
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The material from Step ii (23.5 g, 61.6 mmol), was dissolved in 100 mL CH2Cl2. The three neck flask was fitted with a reflux condenser and internal thermometer under N2 atmosphere. The flask was evacuated and purged with nitrogen. Titanium (IV) chloride (40 mL, 369 mmol) was added to the reaction slowly. The reaction temperature was maintained at around 40° C. After about 15 mL were added, the reaction was placed in an ice bath to control the temperature. The reaction was allowed to gradually warm to room temperature before heating to 40° C. overnight. The reaction was heated to 40° C. for 18 hours, then cooled to room temperature. The reaction contents were poured, in portions, into a large beaker containing 200 g of ice and 200 mL NH4OH with lots of fuming observed. The reaction was stirred vigorously for a few minutes. The reaction was filtered and the solid was rinsed with CHCl3 (3×100 mL).
Name
material
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[2,3-c]pyridine
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Reactant of Route 6
Thieno[2,3-c]pyridine

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